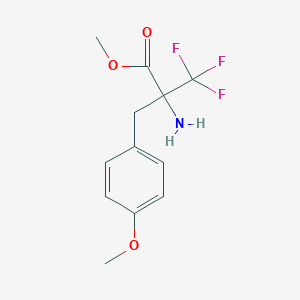
Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate
Description
Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate is an organic compound with the molecular formula C12H14F3NO3. This compound is characterized by the presence of a trifluoromethyl group, an amino group, and a methoxybenzyl group attached to a propanoate backbone. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C12H14F3NO3 |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
methyl 2-amino-3,3,3-trifluoro-2-[(4-methoxyphenyl)methyl]propanoate |
InChI |
InChI=1S/C12H14F3NO3/c1-18-9-5-3-8(4-6-9)7-11(16,10(17)19-2)12(13,14)15/h3-6H,7,16H2,1-2H3 |
InChI Key |
BATMTDDSYIENGB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C(=O)OC)(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzyl bromide with methyl 2-amino-3,3,3-trifluoropropanoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The amino group can form hydrogen bonds with active site residues, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-2-(trifluoromethyl)propionate: Similar structure but lacks the methoxybenzyl group.
Methyl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate: Contains an additional trifluoromethyl group and a hydroxyl group.
Methyl 2-acetamido-3,3,3-trifluoro-2-(6-methylpyridin-2-yl)propanoate: Contains a pyridine ring instead of the methoxybenzyl group.
Uniqueness
Methyl 2-amino-3,3,3-trifluoro-2-(4-methoxybenzyl)propanoate is unique due to the presence of the methoxybenzyl group, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological and chemical properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


